molecular formula C13H13NO B3275212 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol CAS No. 62144-08-5

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol

Cat. No.: B3275212
CAS No.: 62144-08-5
M. Wt: 199.25 g/mol
InChI Key: JCSWRCJGPHOWJL-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a secondary alcohol featuring a phenyl group and a pyridin-3-yl (3-pyridyl) substituent attached to the ethanolic backbone.

Properties

IUPAC Name

2-phenyl-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10,13,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSWRCJGPHOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol typically involves the reaction of phenylacetonitrile with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenyl and pyridinyl groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications
2-Phenyl-1-(pyridin-3-yl)ethan-1-ol Phenyl, pyridin-3-yl C₁₃H₁₃NO Chiral intermediates, drug discovery
1-(Pyridin-3-yl)ethan-1-ol Pyridin-3-yl C₇H₉NO Asymmetric catalysis (99% ee)
2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol Pyridin-3-yl, CF₃ C₇H₆F₃NO High-purity materials, fluorinated synthons
1-(Pyridin-4-yl)ethan-1-ol Pyridin-4-yl C₇H₉NO NMR spectral reference
(4-fluorophenyl)(phenyl)methanol 4-Fluorophenyl, phenyl C₁₃H₁₁FO Catalytic reduction studies

Table 2: Physical and Spectral Properties

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Yield/ee
1-(Pyridin-3-yl)ethan-1-ol 1.46 (d, 3H, CH₃), 4.86 (q, 1H, CH), 7.27–8.42 (aromatic) 22.1 (CH₃), 65.8 (CH), 123.5–149.2 (aromatic) 124 [M+H]+ 97% yield, 99% ee
2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol 4.59 (q, 1H, CH), 7.28–8.35 (aromatic) 122.1 (CF₃), 70.5 (CH), 123.8–148.9 (aromatic) 293 [M+H]+ 90% yield
1-(Pyridin-4-yl)ethan-1-ol 1.42 (d, 3H, CH₃), 4.83 (q, 1H, CH), 7.25–8.40 (aromatic) 21.9 (CH₃), 66.2 (CH), 124.1–148.7 (aromatic) 124 [M+H]+ N/A

Key Observations

Stereochemical Outcomes :

  • 1-(Pyridin-3-yl)ethan-1-ol and its derivatives are synthesized via Ru-catalyzed asymmetric transfer hydrogenation, achieving >99% enantiomeric excess (ee). The phenyl-substituted analog (2-Phenyl-1-(pyridin-3-yl)ethan-1-ol) likely follows similar stereochemical pathways but may exhibit steric effects due to the bulky phenyl group.
  • Trifluoromethyl derivatives (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol) show distinct NMR profiles due to the electron-withdrawing CF₃ group, shifting the CH resonance to δ 4.59 ppm.

Synthetic Methods :

  • Asymmetric Catalysis : Ru(II)-heterogenized catalysts enable high-yield (97%) and high-ee (99%) production of 1-(pyridin-3-yl)ethan-1-ol.
  • Nucleophilic Additions : Fluorinated analogs are synthesized via base-mediated reactions between azaindoles and trifluoromethyl ketones in water (90% yield).

Applications :

  • Chiral Intermediates : 1-(Pyridin-3-yl)ethan-1-ol serves as a precursor for pharmaceuticals and agrochemicals.
  • Fluorinated Derivatives : Trifluoromethyl-substituted alcohols are critical in PET imaging and high-performance materials.

Biological Activity

2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is a compound with significant potential in medicinal chemistry, characterized by its unique structure that combines a phenyl group and a pyridine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is C13H13NC_{13}H_{13}N with a molecular weight of approximately 197.25 g/mol. The presence of both aromatic and heterocyclic components in its structure influences its interaction with various biological targets, making it a subject of interest in pharmacological studies.

Biological Activities

Research indicates that 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol possess antimicrobial properties. For instance, derivatives with similar frameworks were tested against various bacterial strains, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Antichlamydial Activity

Recent investigations into related compounds have highlighted their selective action against Chlamydia species. These findings suggest that 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol could serve as a scaffold for developing new antichlamydial agents .

Neuroprotective Effects

Some studies have indicated that compounds with similar structures exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .

The biological activity of 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol is believed to be mediated through its interaction with specific biological macromolecules. Research has focused on understanding these interactions to elucidate the compound's mode of action, particularly in antimicrobial and neuroprotective contexts .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol:

Compound NameStructure FeaturesUnique Properties
2-(Pyridin-4-yloxy)-phenolContains a phenolic hydroxyl groupExhibits antioxidant properties
3-(Pyridin-2-yloxy)-phenolSimilar aromatic structureKnown for neuroprotective effects
4-(Pyridin-3-yloxy)-benzaldehydeAldehyde functional groupPotential anti-inflammatory activity
2-(Pyridine)-phenethylamineAmino group instead of hydroxylDemonstrates psychoactive effects

Case Studies

Several case studies have explored the therapeutic potential of compounds related to 2-Phenyl-1-(pyridin-3-yl)ethan-1-ol. For example, one study investigated the synthesis and biological evaluation of pyridine derivatives, revealing promising antibacterial activity against N. meningitidis and H. influenzae. The results indicated that structural modifications could enhance their potency .

Another study focused on the neuroprotective properties of similar compounds, demonstrating their ability to mitigate neuronal damage in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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